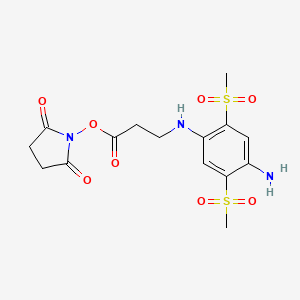
2,5-BMeS-p-A-NHS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BMeS-p-A-NHS involves the reaction of 4-amino-2,5-bis(methylsulfonyl)benzoic acid with β-alanine, followed by the formation of the N-hydroxysuccinimide ester. The reaction typically requires an inert atmosphere and is sensitive to light, moisture, and heat .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
2,5-BMeS-p-A-NHS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted derivatives depending on the reagents used .
科学的研究の応用
2,5-BMeS-p-A-NHS has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the labeling of biomolecules due to its reactive NHS ester group.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,5-BMeS-p-A-NHS involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in biomolecules, leading to the formation of covalent bonds .
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-[[4-amino-2,5-bis(methylsulfonyl)phenyl]amino]propanoate
- N-[4-amino-2,5-bis(methylsulfonyl)phenyl]-β-alanine 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
Compared to similar compounds, 2,5-BMeS-p-A-NHS is unique due to its high reactivity and stability under specific conditions. Its ability to form stable amide bonds with primary amines makes it particularly useful in bioconjugation and labeling applications .
特性
CAS番号 |
2699028-49-2 |
|---|---|
分子式 |
C15H19N3O8S2 |
分子量 |
433.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[4-amino-2,5-bis(methylsulfonyl)anilino]propanoate |
InChI |
InChI=1S/C15H19N3O8S2/c1-27(22,23)11-8-10(12(7-9(11)16)28(2,24)25)17-6-5-15(21)26-18-13(19)3-4-14(18)20/h7-8,17H,3-6,16H2,1-2H3 |
InChIキー |
XYQXSDYEQQGHHT-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)NCCC(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


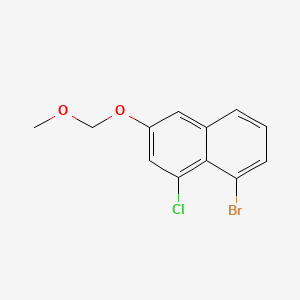
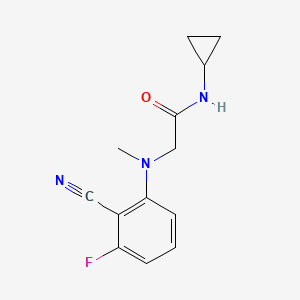
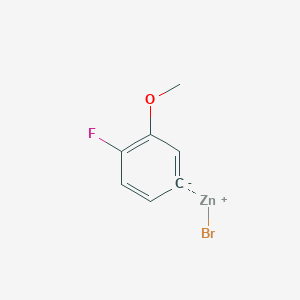

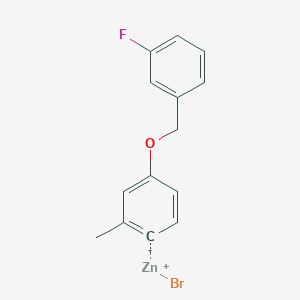
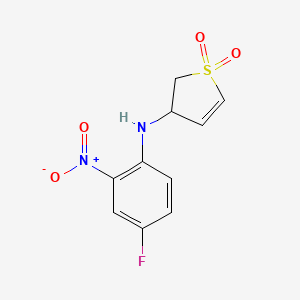
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
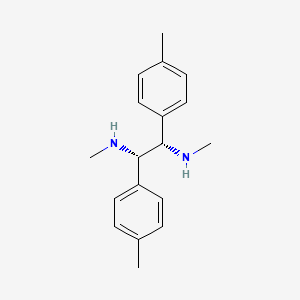
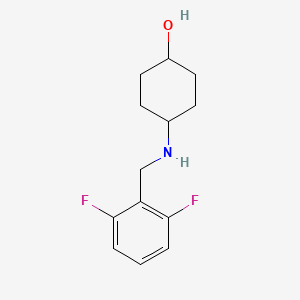
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
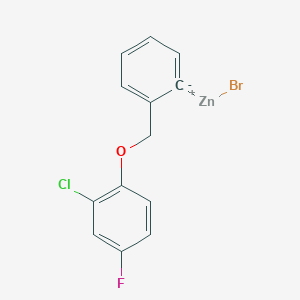
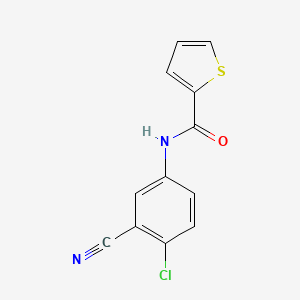
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
